SST2 Receptor Binding Affinity Comparison: BIM-23197 HCl vs. Lanreotide and Octreotide
BIM-23197 HCl exhibits an IC50 of 0.19 nM at the human SST2 receptor [1]. In comparison, the clinically used analog lanreotide (BIM-23014) demonstrates SST2 binding affinity in the range of 0.5-1.8 nM [2], while octreotide shows SST2 binding affinity in the range of 0.4-2.1 nM [3]. This represents an approximately 2.6- to 9.5-fold greater binding potency for BIM-23197 HCl compared to these reference SST2 agonists.
| Evidence Dimension | SST2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.19 nM (BIM-23197 HCl) |
| Comparator Or Baseline | Lanreotide (BIM-23014): 0.5-1.8 nM; Octreotide: 0.4-2.1 nM |
| Quantified Difference | Approximately 2.6-fold to 9.5-fold greater potency for BIM-23197 compared to comparators |
| Conditions | Recombinant human SST2 receptors expressed in transfected cell lines; in vitro binding assays |
Why This Matters
Higher receptor binding affinity at lower concentrations enables more sensitive detection of SST2-mediated signaling and reduces the required compound quantity for in vitro pharmacology experiments.
- [1] MedChemExpress. BIM-23197 Product Information. SST2 IC50 = 0.19 nM. CAS No. 168016-90-8. View Source
- [2] Strosberg J, Kvols L. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. World J Gastroenterol. 2010;16(24):2963-2970. Table 1: Lanreotide SST2 IC50 range 0.5-1.8 nM. View Source
- [3] Hindawi. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm. Int J Pept. 2013;2013:926295. Table 1: Octreotide SST2 IC50 range 0.4-2.1 nM. View Source
